molecular formula C10H12BrCl2NO B2786644 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl CAS No. 1400644-73-6

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl

Cat. No.: B2786644
CAS No.: 1400644-73-6
M. Wt: 313.02
InChI Key: YUKQABSLVSSTPK-UHFFFAOYSA-N
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Description

Chemical Structure:
4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl (CAS: 1400644-73-6) is a halogenated aromatic amine derivative featuring a cyclopropylmethoxy substituent at the 2-position, bromine at the 4-position, and chlorine at the 5-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

The bromo and chloro substituents likely originate from halogenation steps or pre-functionalized precursors.

However, its discontinued commercial status () implies challenges in synthesis, stability, or efficacy.

Properties

IUPAC Name

4-bromo-5-chloro-2-(cyclopropylmethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO.ClH/c11-7-3-10(9(13)4-8(7)12)14-5-6-1-2-6;/h3-4,6H,1-2,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQABSLVSSTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2N)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride typically involves multiple steps. One common method starts with the bromination and chlorination of aniline derivatives. The cyclopropylmethoxy group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name (CAS) Substituents (Positions) Molecular Weight Key Functional Groups Solubility Trends
4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl (1400644-73-6) Br (4), Cl (5), cyclopropylmethoxy (2) 315.6 Amine (HCl salt), ether Moderate in polar solvents
4-Bromo-5-chloro-2-methylaniline (30273-47-3) Br (4), Cl (5), methyl (2) 220.5 Amine Low in polar solvents
5-Bromo-4-fluoro-2-hydroxy-aniline HCl (CDS023410) Br (5), F (4), hydroxyl (2) 242.5 Amine (HCl salt), hydroxyl High in polar solvents
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline (OTV000862) Br (4), pyrrolidinylethoxy (2) 285.2 Amine, ether, tertiary amine Moderate in polar solvents
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (1400644-63-4) Br (1), Cl (2), nitro (4), cyclopropylmethoxy (5) 335.6 Nitro, ether Low in polar solvents

Key Observations :

  • Electron-Withdrawing Effects: The nitro group in CAS 1400644-63-4 increases reactivity in electrophilic substitutions compared to the amino group in the target compound .
  • Solubility : The hydrochloride salt in the target compound and CDS023410 enhances aqueous solubility compared to neutral analogs like 30273-47-3.
  • Steric and Electronic Profiles : Cyclopropylmethoxy groups (e.g., 1400644-73-6, 1400644-63-4) impart greater lipophilicity and steric hindrance than methyl or hydroxyl substituents, influencing binding affinity in biological systems .

Commercial and Regulatory Status

  • Regulatory Compliance : Halogenated anilines often require rigorous purity testing (e.g., ), particularly for pharmaceutical applications.

Biological Activity

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride (CAS No. 1400644-73-6) is a synthetic compound notable for its complex structure and potential biological activities. This compound features a bromo and chloro substituent on an aniline ring, along with a cyclopropylmethoxy group, which contribute to its unique reactivity and interactions in biological systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl is C₁₀H₁₂BrCl₂NO, with a molecular weight of approximately 313.02 g/mol. Its structural complexity allows for various interactions with biological targets, making it an area of interest in pharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C9. These enzymes are crucial in drug metabolism, thus positioning this compound as relevant in pharmacokinetic studies.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact pathways depend on the biological system being studied.

Comparative Analysis with Similar Compounds

A comparative analysis of compounds with similar structures reveals variations in their biological activities:

Compound NameCAS NumberKey Features
4-Bromo-2-chloro-5-methoxyaniline98446-54-9Lacks cyclopropyl group; simpler structure
5-Chloro-4-bromo-2-nitrophenol855400-82-7Contains nitro group; different reactivity
4-Chloro-2-methoxyaniline hydrochloride861299-14-1No bromine; primarily used in dye synthesis
2-Amino-4-bromo-6-chlorophenol855836-14-5Different position of amino group; varied activity

This table highlights how variations in halogen placement and functional groups can significantly impact chemical behavior and potential applications.

Case Studies

While specific case studies on the biological activity of this compound are sparse, related research provides insights into its potential applications:

  • Cytochrome P450 Inhibition : Studies have shown that similar compounds can effectively inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can lead to altered drug efficacy and safety profiles.
  • Antimicrobial Activity : Research on related anilines has indicated potential antimicrobial effects, suggesting that further investigation into this compound's efficacy against various pathogens could be beneficial.
  • Anti-inflammatory Effects : Compounds with structural similarities have been noted for their anti-inflammatory properties, warranting exploration into the therapeutic potential of this compound in inflammatory conditions.

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